(1-(4-Bromophenyl)cyclobutyl)methanamine hydrochloride
Description
(1-(4-Bromophenyl)cyclobutyl)methanamine hydrochloride is a substituted cyclobutane derivative featuring a 4-bromophenyl group attached to a cyclobutyl ring and a primary amine (-NH₂) moiety. The bromine substituent on the phenyl ring enhances lipophilicity and may influence receptor binding compared to other halogenated analogs .
Properties
IUPAC Name |
[1-(4-bromophenyl)cyclobutyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11;/h2-5H,1,6-8,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVMTOUDCXVEJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677569 | |
| Record name | 1-[1-(4-Bromophenyl)cyclobutyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228878-45-2 | |
| Record name | 1-[1-(4-Bromophenyl)cyclobutyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Bromophenyl)cyclobutyl)methanamine hydrochloride typically involves the reaction of 4-bromobenzyl chloride with cyclobutylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(1-(4-Bromophenyl)cyclobutyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
(1-(4-Bromophenyl)cyclobutyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (1-(4-Bromophenyl)cyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The compound is compared to analogs with variations in:
- Aromatic substituents (bromo, chloro, fluoro, methyl, trifluoromethyl).
- Ring size (cyclobutyl vs. cyclopropyl, cyclopentyl).
- Amine functionalization (primary, secondary, tertiary amines).
Data Table: Key Analogs and Properties
Pharmacological and Chemical Insights
- Substituent Effects: Bromine vs. Trifluoromethyl Groups: Electron-withdrawing -CF₃ groups (e.g., in ) may reduce basicity (pKa ~10.27) and alter receptor binding.
- Ring Size Impact: Cyclobutyl vs. Cyclopentyl Analogs: Increased ring size (e.g., ) may slow renal clearance due to higher molecular weight.
Amine Functionalization :
- Primary amines (e.g., target compound) are more polar and less metabolically stable than tertiary amines (e.g., sibutramine’s dimethylamine group) .
Biological Activity
The compound (1-(4-Bromophenyl)cyclobutyl)methanamine hydrochloride (CAS No. 1228878-45-2) is a specialized chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Molecular Structure
- Molecular Formula : CHBrClN
- IUPAC Name : [1-(4-bromophenyl)cyclobutyl]methanamine; hydrochloride
- InChI Key : PGVMTOUDCXVEJJ-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves the nucleophilic substitution of 4-bromobenzyl chloride with cyclobutylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The final product is purified and converted to its hydrochloride salt form using hydrochloric acid.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The specific pathways and targets can vary based on the context of use, but potential mechanisms include:
- Receptor Modulation : The compound may bind to specific receptors, influencing their activity.
- Enzyme Inhibition : It may inhibit certain enzymes, thereby altering metabolic pathways.
Cytotoxicity Studies
In evaluating the safety profile of this compound, cytotoxicity assays against human cell lines such as HepG2 have been conducted. Preliminary results indicate that while some structural analogs exhibit low cytotoxicity, further studies are needed to establish the safety margins for this compound specifically.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in the bromine substitution position on the phenyl ring can significantly affect biological activity:
- Positioning of Bromine : Compounds with bromine at different positions (e.g., 3-bromo vs. 4-bromo) exhibited varying levels of receptor affinity and enzyme inhibition.
This insight can guide future modifications to enhance efficacy while minimizing toxicity.
Case Study 1: Antitubercular Activity
A study focused on identifying novel chemical entities against Mycobacterium tuberculosis screened a library of compounds, including those related to this compound. The research highlighted several promising candidates with MIC values indicating strong antitubercular activity, suggesting that derivatives of this compound could be further explored for therapeutic applications against tuberculosis .
Case Study 2: Cancer Therapeutics
Research into related compounds has identified potential applications in cancer therapy, particularly targeting deubiquitinase complexes involved in tumor progression. These studies underscore the importance of exploring this compound as a candidate for further development in anticancer strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
